REACTION_CXSMILES
|
[CH2:1]([OH:8])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12].[Na:14]>C1(C)C=CC=CC=1>[Na:14].[CH2:1]([OH:8])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7].[Na:14].[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12] |f:4.5,6.7,^1:13,21,30|
|
Name
|
|
Quantity
|
707 g
|
Type
|
reactant
|
Smiles
|
C(C=CCCCC)O
|
Name
|
|
Quantity
|
459 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5-liter flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
STIRRING
|
Details
|
stirring at from 60° C. to 68° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Na].C(C=CCCCC)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Na].C(CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |